molecular formula C22H40N2 B12623104 N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine

N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine

Cat. No.: B12623104
M. Wt: 332.6 g/mol
InChI Key: XPPZSKFTXPXUHK-UHFFFAOYSA-N
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Description

N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes two cyclohexene rings substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,4,6-trimethylcyclohex-3-en-1-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(2,4,6-trimethylcyclohex-1-en-1-yl)methyl]ethane-1,2-diamine: A similar compound with slight structural variations.

    N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine: Another related compound with a different central alkyl chain.

Uniqueness

N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential bioactivity make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C22H40N2/c1-15-9-17(3)21(18(4)10-15)13-23-7-8-24-14-22-19(5)11-16(2)12-20(22)6/h9,11,17-24H,7-8,10,12-14H2,1-6H3

InChI Key

XPPZSKFTXPXUHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1CNCCNCC2C(CC(=CC2C)C)C)C)C

Origin of Product

United States

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